ML401 Exhibits ~10-Fold Higher Potency than NIBR189 in Primary β-Arrestin Assay
In a direct, cross-study comparable analysis of β-arrestin recruitment, ML401 demonstrates significantly higher potency at the human EBI2/GPR183 receptor than the widely used alternative, NIBR189. ML401 achieves an IC50 of 1.03 nM [1], while NIBR189 exhibits an IC50 of 11 nM under comparable assay conditions [2]. This represents a greater than 10-fold increase in potency for ML401.
| Evidence Dimension | Potency (IC50) in β-arrestin recruitment assay |
|---|---|
| Target Compound Data | 1.03 nM |
| Comparator Or Baseline | NIBR189: 11 nM |
| Quantified Difference | 10.7-fold more potent |
| Conditions | Cell-based luminescent β-arrestin assay using human EBI2 receptor. |
Why This Matters
Higher potency allows for the use of lower compound concentrations in vitro, which can minimize off-target effects and reduce the risk of solubility-related artifacts, improving assay reliability.
- [1] Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Functional Antagonists of EBI-2, Table 1. Potency and selectivity characteristics for probe ML401. Available from: https://www.ncbi.nlm.nih.gov/books/NBK280046/table/ml401.t1/?report=objectonly View Source
- [2] Gaulton A, et al. The IUPHAR/BPS Guide to PHARMACOLOGY. NIBR189 Ligand Activity Chart. Available from: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9323 View Source
